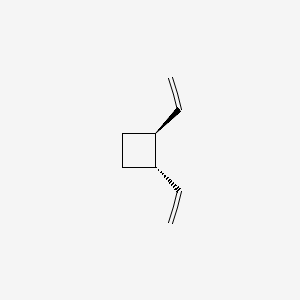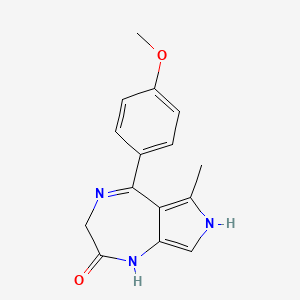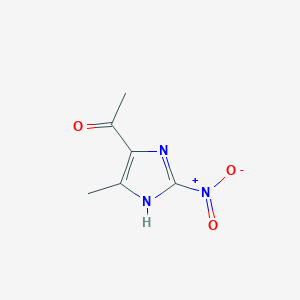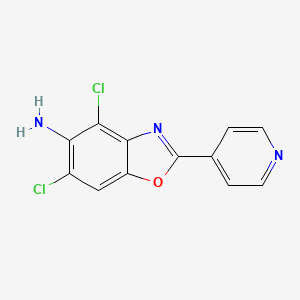
4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-aminopyridine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic substitution: Substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Coupling reactions: Biaryl compounds.
科学的研究の応用
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Biological studies: It is used as a probe to study various biological processes and pathways.
作用機序
The mechanism of action of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .
類似化合物との比較
Similar Compounds
4,6-Dichloropyrimidine: Used in the synthesis of disubstituted pyrimidines.
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine: Used in the synthesis of MOFs.
Pyrazolo[3,4-d]pyrimidine: Investigated as a CDK2 inhibitor for cancer treatment.
Uniqueness
4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is unique due to its dual presence of pyridine and benzoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H7Cl2N3O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC名 |
4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2 |
InChIキー |
ALJVQIMNGILFGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)
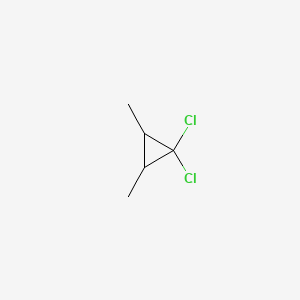

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
![2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13796855.png)
![1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
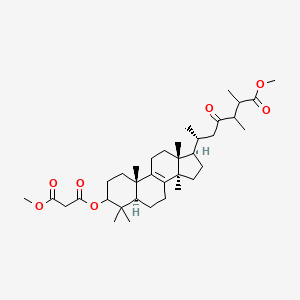
![[25-(3,5-Disulfooxyphenyl)-9-hydroxypentacosan-10-yl] acetate](/img/structure/B13796898.png)

